molecular formula C7H12O3 B15306018 4,4-Dimethyloxolane-3-carboxylic acid

4,4-Dimethyloxolane-3-carboxylic acid

Cat. No.: B15306018
M. Wt: 144.17 g/mol
InChI Key: SESMYJKTBPQWFX-UHFFFAOYSA-N
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Description

4,4-Dimethyloxolane-3-carboxylic acid is a chemical compound with the molecular formula C7H12O3 It is a derivative of oxolane, characterized by the presence of two methyl groups at the 4th position and a carboxylic acid group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyloxolane-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-1,3-dioxane with a suitable acid catalyst to induce ring-opening and subsequent cyclization to form the oxolane ring. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyloxolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

4,4-Dimethyloxolane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 4,4-Dimethyloxolane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the oxolane ring structure may interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyloxolane-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2nd position.

    5-Methyl-1,3-dioxolane-4-one: A structurally related compound used as a green solvent.

Uniqueness

4,4-Dimethyloxolane-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

4,4-dimethyloxolane-3-carboxylic acid

InChI

InChI=1S/C7H12O3/c1-7(2)4-10-3-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)

InChI Key

SESMYJKTBPQWFX-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC1C(=O)O)C

Origin of Product

United States

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